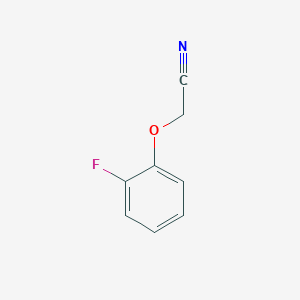

2-Fluorophenoxyacetonitrile

説明

2-Fluorophenoxyacetonitrile is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

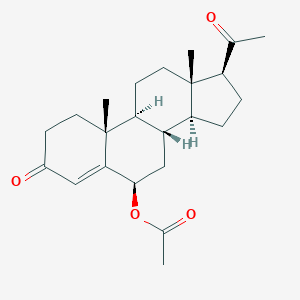

Environmental Fate and Plant Metabolism : 2-Fluorophenoxyacetonitrile derivatives have been studied for their environmental fate and metabolism in plants. For example, Tront and Saunders (2007) investigated the metabolism of 4-chloro-2-fluorophenol in plants using 19F NMR. They found that plants could accumulate and transform this compound, identifying several fluorinated metabolites and suggesting the plants' potential in phytoremediation efforts (Tront & Saunders, 2007).

Fluorescent Chemosensors : this compound derivatives are used in the synthesis of fluorescent sensors. Li et al. (2014) developed a sensor with excellent selectivity and sensitivity to Zn(2+) ions, demonstrating the compound's potential in detecting and differentiating metal ions (Li et al., 2014).

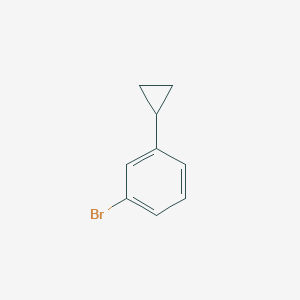

Electrochemical Methods : Research by Kunugi et al. (1993) explored the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones, which is relevant to the broader family of fluorophenoxyacetonitrile compounds. They reported the formation of 1-fluoro-2-aryl-ethylenes, demonstrating the compound's utility in electrochemical applications (Kunugi et al., 1993).

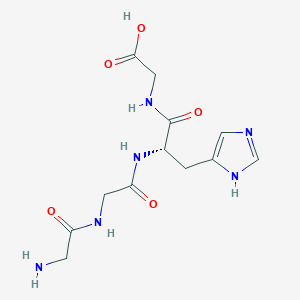

Development of Fluorinated Probes : Fluorophenoxyacetonitrile derivatives are instrumental in developing fluorinated probes for biological applications. For instance, the creation of fluorescent probes for Zn2+ by Hirano et al. (2002) utilized similar fluorinated structures, highlighting their significance in biological imaging and sensing (Hirano et al., 2002).

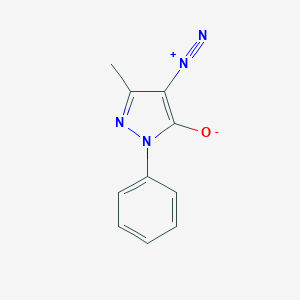

Synthesis and Structure Analysis : The synthesis and structure of fluorophenoxyacetonitrile derivatives have been a subject of interest. Ivachtchenko et al. (2019) investigated the synthesis and biological activity of a new molecule within this family, demonstrating its potential as a hepatitis B inhibitor (Ivachtchenko et al., 2019).

特性

IUPAC Name |

2-(2-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYDDGNSGGDTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568153 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22361-61-1 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

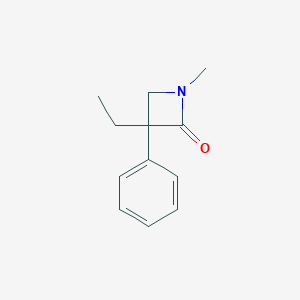

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)